An In-depth Technical Guide to 3-Ethylcyclohexanone: Chemical Properties and Structure
An In-depth Technical Guide to 3-Ethylcyclohexanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for 3-Ethylcyclohexanone, a cyclic ketone utilized as an intermediate in the synthesis of various organic compounds.
Core Chemical Identity and Structure
3-Ethylcyclohexanone is a derivative of cyclohexanone (B45756) featuring an ethyl group substituted at the third carbon atom relative to the carbonyl group.[1] Its structure is fundamental to its chemical behavior and physical properties.
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IUPAC Name : 3-ethylcyclohexan-1-one[2]
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SMILES : CCC1CCCC(=O)C1[1]
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InChI : InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h7H,2-6H2,1H3[4]
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InChIKey : IEVRHAUJJJBXFH-UHFFFAOYSA-N[4]
Physicochemical Properties
The quantitative physicochemical properties of 3-Ethylcyclohexanone are summarized in the table below. These properties are critical for its handling, application in synthesis, and purification.
| Property | Value | Source(s) |
| Molecular Weight | 126.20 g/mol | [2][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.876 g/cm³ | [6] |
| Boiling Point | 197-198 °C (470.15-471.15 K) | [6] |
| Melting Point | -25 °C (248.15 K) | [6] |
| Flash Point | 58.50 °C (137.00 °F) (TCC, est.) | [7] |
| Solubility | Soluble in alcohol, ether, and organic solvents.[6] | [6][7] |
| Water: 1741 mg/L @ 25 °C (est.) | [7] | |
| logP (o/w) | 1.866 - 1.9 | [2][7] |
| Vapor Pressure | 0.723 mmHg @ 25.00 °C (est.) | [7] |
| CAS Registry Number | 22461-89-8 | [4] |
Experimental Protocols
While specific, detailed industrial synthesis protocols are proprietary, the scientific literature outlines common laboratory-scale methodologies for the synthesis and analysis of 3-alkylcyclohexanones.
Synthesis: Alkylation of Cyclohexanone Enolate
A common strategy for synthesizing 3-alkylcyclohexanones involves the reduction of the corresponding α,β-unsaturated ketone (enone) followed by in-situ alkylation of the resulting lithium enolate.[8] This method provides regiochemical control, directing the alkylation to the desired position.[8]
Methodology:
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Enone Reduction: 3-Ethyl-2-cyclohexen-1-one is dissolved in a solvent mixture, typically containing liquid ammonia (B1221849) and an ether like THF, and cooled to -78 °C.
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Lithium Addition: Small pieces of lithium metal are added to the solution, which is stirred until the characteristic blue color of the dissolved electron persists, indicating the formation of the lithium enolate.
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Alkylation: A solution of an ethylating agent, such as ethyl bromide, in an etheral solvent is added to the enolate solution. The reaction is stirred for a period to allow for the alkylation to proceed.
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Quenching & Workup: The reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium (B1175870) chloride. The ammonia is allowed to evaporate.
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Extraction: The aqueous residue is extracted multiple times with an organic solvent (e.g., diethyl ether).
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Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 3-Ethylcyclohexanone.[8]
Analytical Characterization: Purity Determination by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for assessing the purity of volatile compounds like 3-Ethylcyclohexanone.[9]
Methodology:
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Sample Preparation: A dilute solution of the synthesized 3-Ethylcyclohexanone is prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane.[9] An internal standard may be added for quantitative analysis.
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Injection: A small volume (typically 1 µL) of the sample is injected into the heated GC inlet, where it is vaporized.
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Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. Separation is achieved based on the differential partitioning of components between the mobile phase and the stationary phase within the column. For semi-volatile compounds, a column with a 5% phenyl 95% methylsilicone liquid phase is often used.[10]
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Mass Spectrometry Detection: As components elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization). The resulting ions are separated by their mass-to-charge ratio, generating a unique mass spectrum for each component.
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Data Analysis: The purity of the sample is determined by comparing the relative peak area of 3-Ethylcyclohexanone to the total area of all detected peaks.[9] The identity is confirmed by matching the obtained mass spectrum to a reference library.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and analysis protocols described above.
Caption: Workflow for the synthesis of 3-Ethylcyclohexanone.
Caption: Workflow for purity analysis by GC-MS.
Safety and Handling
3-Ethylcyclohexanone is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[11][12] It causes skin irritation and serious eye damage.[11][12]
Precautionary Measures:
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Engineering Controls: Use only outdoors or in a well-ventilated area, utilizing explosion-proof equipment.[11][12]
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Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[11] In case of fire, a self-contained breathing apparatus may be necessary.[11]
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Handling: Keep away from heat, sparks, open flames, and hot surfaces.[12] Ground/bond container and receiving equipment to prevent static discharge.[12] Avoid breathing vapors or mist.[11]
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Storage: Keep the container tightly closed in a dry, well-ventilated place.[11] Containers that have been opened must be carefully resealed and kept upright.[11]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11] Do not let the product enter drains.[11]
References
- 1. CAS 22461-89-8: 3-ethylcyclohexanone | CymitQuimica [cymitquimica.com]
- 2. 3-Ethylcyclohexanone | C8H14O | CID 228300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (s)-3-Ethylcyclohexanone|lookchem [lookchem.com]
- 4. Cyclohexanone, 3-ethyl- [webbook.nist.gov]
- 5. (s)-3-Ethylcyclohexanone | C8H14O | CID 9793762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 3-ethyl cyclohexanone, 22461-89-8 [thegoodscentscompany.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. env.go.jp [env.go.jp]
- 11. louisville.edu [louisville.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
